Tert-butyl(methoxy)diphenylsilane

描述

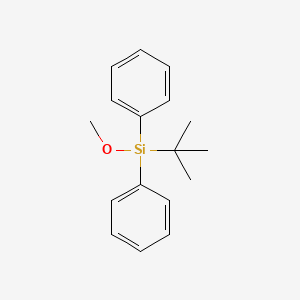

Tert-butyl(methoxy)diphenylsilane is an organosilicon compound with the chemical formula C17H22OSi. It is a colorless or light yellow liquid with a boiling point of approximately 225-230°C and a density of about 1.01-1.03 g/cm³ . This compound is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It is commonly used as a siloxane coupling agent for the modification of organic polymer materials and as a chemical intermediate in various organic synthesis reactions .

准备方法

The preparation of tert-butyl(methoxy)diphenylsilane typically involves the methylation of diphenylmethanol (α,α-diphenylethanol) to obtain tert-butyl diphenyl methanol, followed by a silicon substitution reaction with chloromethylmethanol . The reaction conditions often include the use of tetrahydrofuran as a solvent, magnesium as a reagent, and a catalyst to facilitate the reaction . The mixture is heated slowly to initiate the reaction, and the product is obtained by distillation under reduced pressure .

化学反应分析

Tert-butyl(methoxy)diphenylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methanol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H22OSi

- Molecular Weight : 270.44 g/mol

- Physical State : Colorless or light yellow liquid

- Boiling Point : 225-230°C

- Density : 1.01-1.03 g/cm³

Organic Synthesis

Tert-butyl(methoxy)diphenylsilane is widely utilized as a protecting group for alcohols and amines during organic synthesis. Its ability to stabilize reactive intermediates makes it invaluable in multi-step synthetic processes.

Key Reactions :

- Protection of Alcohols : The compound can form stable silyl ethers, allowing for selective reactions without interference from hydroxyl groups.

- Nucleophilic Substitution : It can undergo substitution reactions, where the methoxy group can be replaced by more reactive nucleophiles, facilitating the synthesis of complex organic molecules.

Biological Applications

In the field of biology, this compound is employed to modify biomolecules, enhancing their stability and solubility. This modification is crucial for improving the pharmacokinetic properties of therapeutic agents.

Applications Include :

- Drug Delivery Systems : It serves as a component in formulations designed to improve drug solubility and bioavailability.

- Bioconjugation : The compound aids in attaching drug molecules to targeting agents or carriers, enhancing specificity in therapeutic applications.

Medicinal Chemistry

The compound is instrumental in medicinal chemistry for developing new pharmaceuticals. Its versatility allows for the creation of derivatives with potential biological activity.

Case Studies :

- Anticancer Agents : Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.

- Antimicrobial Properties : Modifications using this silane have led to compounds with enhanced antimicrobial efficacy.

Industrial Applications

In industrial settings, this compound is used in the production of coatings, adhesives, sealants, and flexible plastics.

| Application Type | Description |

|---|---|

| Coatings | Provides durability and resistance to environmental factors. |

| Adhesives | Enhances bonding strength and flexibility in various materials. |

| Sealants | Offers moisture resistance and improved adhesion properties. |

作用机制

The mechanism of action of tert-butyl(methoxy)diphenylsilane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it an effective coupling agent . The tert-butyl and methoxy groups provide steric hindrance, which enhances the stability of the compound and prevents unwanted side reactions .

相似化合物的比较

Tert-butyl(methoxy)diphenylsilane can be compared with other similar compounds, such as tert-butylchlorodiphenylsilane and tert-butyldiphenylmethoxysilane . These compounds share similar structural features but differ in their functional groups and reactivity. For example, tert-butylchlorodiphenylsilane contains a chlorine atom instead of a methoxy group, making it more reactive in nucleophilic substitution reactions . Tert-butyldiphenylmethoxysilane, on the other hand, has a similar structure but different physical properties and applications .

生物活性

Tert-butyl(methoxy)diphenylsilane is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tert-butyl group, a methoxy group, and two phenyl rings attached to a silicon atom. The bulky nature of the tert-butyl group contributes to its unique interactions in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The incorporation of the tert-butyl group often enhances lipophilicity, which can improve membrane penetration of the compound, thereby increasing its efficacy against various pathogens.

- Case Study : A study evaluated a series of silane derivatives, including this compound, for their antimicrobial properties against bacteria and fungi. Results showed a notable inhibition of growth in Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL (Bacillus subtilis) |

| This compound | 16 µg/mL (Candida albicans) |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Mechanism of Action : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells.

- Case Study : A recent study assessed the cytotoxic effects of this compound against various human cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| SK-OV-3 | 1.5 | 85 |

| NCI-H460 | 2.0 | 78 |

| DU-145 | 1.8 | 82 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro.

- Case Study : An experimental model demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

属性

IUPAC Name |

tert-butyl-methoxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22OSi/c1-17(2,3)19(18-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIWETYVJNMVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405738 | |

| Record name | tert-butyl(methoxy)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76358-47-9 | |

| Record name | tert-butyl(methoxy)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。